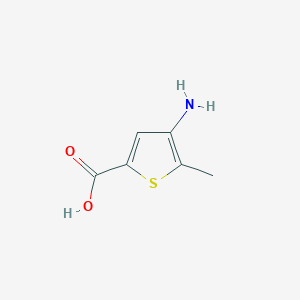
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amine. For instance, a reaction between 3-chloro-4-methylbenzaldehyde and 2,4-pentanedione in the presence of ammonium acetate can yield the pyrrole ring.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Formation of the Nitrile Group: The nitrile group can be introduced through a dehydration reaction of an amide intermediate, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The chloro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with a different substitution pattern on the phenyl ring.
2-Amino-1-(3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
2-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrrole-3-carbonitrile: Lacks the dimethyl groups on the pyrrole ring, potentially altering its chemical properties.
Uniqueness
The uniqueness of 2-Amino-1-(3-chloro-4-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chloro and methyl substituents on the phenyl ring, along with the nitrile and amino groups, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H14ClN3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
2-amino-1-(3-chloro-4-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-8-4-5-11(6-13(8)15)18-10(3)9(2)12(7-16)14(18)17/h4-6H,17H2,1-3H3 |
InChIキー |
CQRFUAOLJSRPQB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2N)C#N)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12874971.png)

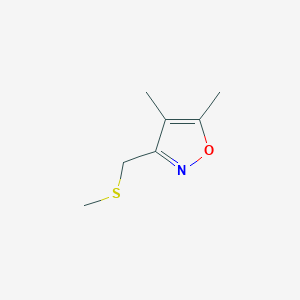
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)
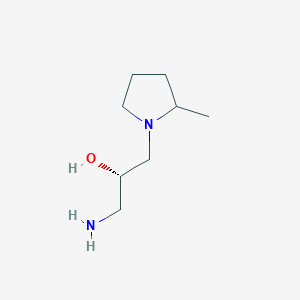

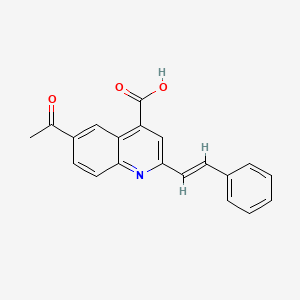
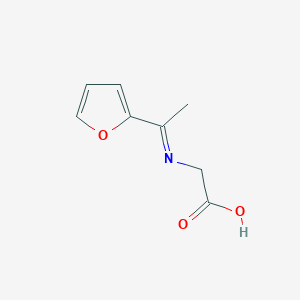
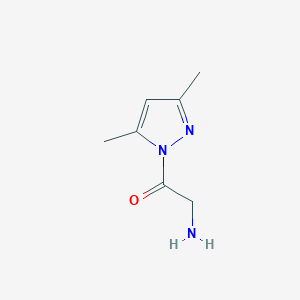
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)


